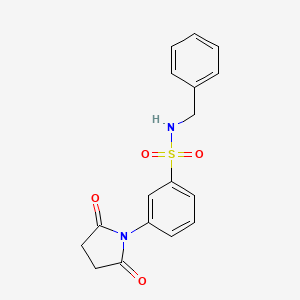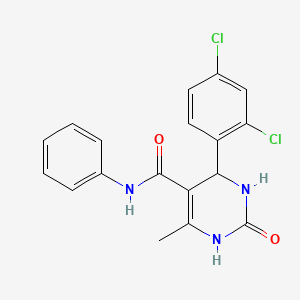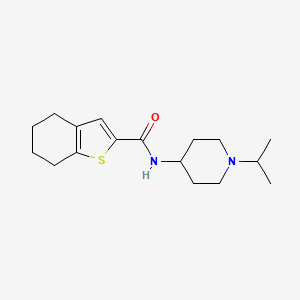
N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a dioxopyrrolidinyl moiety, and a benzenesulfonamide group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of benzylamine with 3-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticonvulsant properties and potential use in the treatment of epilepsy.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound may modulate the activity of ion channels or neurotransmitter receptors in the brain, thereby reducing the occurrence of seizures . The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with a similar structure but different substituents, known for its anticonvulsant properties.
(2,5-dioxopyrrolidin-1-yl) 4-(N-phenylanilino)benzoate: Another related compound with potential biological activity.
Uniqueness
N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
IUPAC Name |
N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-9-10-17(21)19(16)14-7-4-8-15(11-14)24(22,23)18-12-13-5-2-1-3-6-13/h1-8,11,18H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKDUBPJWWEOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-[3-(furan-2-yl)phenyl]methanone](/img/structure/B5141317.png)

![1-[2-(allyloxy)benzyl]-4-methylpiperidine](/img/structure/B5141325.png)
![N-(3,4-dichlorophenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide](/img/structure/B5141330.png)
![2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5141333.png)
![Ethyl 7-hydroxy-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141342.png)

![[(2,4-Dichlorophenyl)-phenylmethyl]urea](/img/structure/B5141367.png)

![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclohexene-1-carboxamide](/img/structure/B5141383.png)
![2-hydroxy-5,5-dimethyl-1-(morpholine-4-carbonyl)-2-prop-2-enyl-6H-pyrrolo[2,1-a]isoquinolin-3-one](/img/structure/B5141385.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B5141388.png)
![N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5141401.png)
![2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5141403.png)
